An In-depth Technical Guide to 2-Hexyldecan-1-amine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-Hexyldecan-1-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexyldecan-1-amine, a branched-chain primary amine with the chemical formula C₁₆H₃₅N, represents a class of lipophilic molecules with potential applications in various scientific fields, including materials science and drug development. Its unique structure, featuring a sixteen-carbon backbone with a primary amine functionality, imparts specific physicochemical properties that distinguish it from its linear isomer, hexadecylamine. This technical guide provides a comprehensive overview of the known properties of 2-Hexyldecan-1-amine, including its chemical structure, physical characteristics, and safety considerations. In the absence of extensive experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established chemical principles to discuss potential synthetic routes, spectroscopic characteristics, and prospective applications, particularly in the realm of drug delivery and formulation.
Molecular Structure and Identification
2-Hexyldecan-1-amine is a primary amine characterized by a sixteen-carbon branched alkyl chain. The systematic IUPAC name for this compound is 2-hexyldecan-1-amine.[1] Its structure consists of a decane backbone with a hexyl group attached to the second carbon, and a primary amine group attached to the first carbon of the decane chain.
Key Identifiers:
| Identifier | Value |
| CAS Number | 62281-05-4[1] |
| Molecular Formula | C₁₆H₃₅N[1] |
| Molecular Weight | 241.46 g/mol [1] |
| IUPAC Name | 2-hexyldecan-1-amine[1] |
| SMILES | CCCCCCCCC(CCCCCC)CN[1] |
| InChI | InChI=1S/C16H35N/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15,17H2,1-2H3[1] |
Physicochemical Properties
Experimentally determined physicochemical data for 2-Hexyldecan-1-amine is limited. However, based on its chemical structure and information from suppliers, the following properties can be summarized:
| Property | Value | Source |
| Physical State | Colorless to almost colorless clear liquid at 20°C | |
| Solubility | Insoluble in water. Soluble in organic solvents. | Inferred from structure |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
The branched nature of the alkyl chain in 2-Hexyldecan-1-amine is expected to result in a lower melting point and viscosity compared to its linear isomer, hexadecylamine, which is a solid at room temperature. This difference in physical state is a critical consideration for formulation and handling.
Synthesis of 2-Hexyldecan-1-amine
Reductive Amination of 2-Hexyldecanal
A common and efficient method for the synthesis of primary amines is the reductive amination of aldehydes.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde with ammonia, followed by the reduction of the imine to the corresponding amine.
Figure 1: Proposed synthesis of 2-Hexyldecan-1-amine via reductive amination.
Proposed Experimental Protocol:
-
Imine Formation: 2-Hexyldecanal is dissolved in a suitable solvent (e.g., methanol). An excess of ammonia (in the form of ammonium hydroxide or ammonia gas) is introduced to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The removal of water can drive the equilibrium towards the imine.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a Nickel or Palladium catalyst), is added to the reaction mixture.[2] Sodium cyanoborohydride is often preferred as it is selective for the reduction of the imine in the presence of the aldehyde.
-
Work-up and Purification: Following the completion of the reduction, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by distillation under reduced pressure or column chromatography, to yield pure 2-Hexyldecan-1-amine.
Amination of 2-Hexyldecanol (Guerbet Alcohol)
Another viable synthetic route involves the direct amination of the corresponding Guerbet alcohol, 2-hexyldecanol. This method is particularly relevant as patents describe the synthesis of primary Guerbet amines from Guerbet alcohols and ammonia in the presence of a catalyst.[4]
Figure 2: Proposed synthesis of 2-Hexyldecan-1-amine from 2-hexyldecanol.
Proposed Experimental Protocol:
-
Reaction Setup: 2-Hexyldecanol, a suitable catalyst (e.g., a supported nickel, cobalt, or copper catalyst), and an excess of ammonia are charged into a high-pressure autoclave.
-
Reaction Conditions: The reactor is pressurized with hydrogen and heated to an elevated temperature. The specific conditions of temperature and pressure would need to be optimized for this particular substrate.
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration. The excess ammonia and any by-products are removed, and the resulting 2-Hexyldecan-1-amine is purified by distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
As no experimental spectra for 2-Hexyldecan-1-amine are publicly available, this section provides predicted spectroscopic characteristics based on the known behavior of primary amines.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Hexyldecan-1-amine is expected to show the following characteristic signals:
-
-CH₂-NH₂ (Aminomethyl Protons): A multiplet in the range of 2.5-3.0 ppm.
-
-NH₂ (Amine Protons): A broad singlet that can appear over a wide chemical shift range (typically 0.5-5.0 ppm), the position of which is dependent on concentration, solvent, and temperature. This signal will disappear upon D₂O exchange.
-
-CH- (Methine Proton at the Branch Point): A multiplet further downfield than other alkyl protons due to the proximity of the electron-withdrawing amine group.
-
-CH₂- (Methylene Protons of the Alkyl Chains): A complex series of overlapping multiplets in the region of 1.2-1.6 ppm.
-
-CH₃ (Methyl Protons): Triplets at approximately 0.9 ppm, corresponding to the terminal methyl groups of the hexyl and decyl chains.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would be expected to show:
-
-CH₂-NH₂: A signal in the range of 40-50 ppm.
-
-CH- (Branch Point): A signal in the range of 35-45 ppm.
-
Alkyl Chain Carbons: A series of signals in the aliphatic region (10-40 ppm).
-
Terminal Methyl Carbons: Signals at approximately 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Hexyldecan-1-amine, as a primary amine, should exhibit:
-
N-H Stretch: Two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
N-H Bend (Scissoring): A broad absorption in the range of 1590-1650 cm⁻¹.
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the alkyl C-H bonds.
-
C-N Stretch: A weak to medium absorption in the 1000-1250 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, 2-Hexyldecan-1-amine would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 241. An odd molecular weight is characteristic of a compound containing an odd number of nitrogen atoms (the Nitrogen Rule).
-
Alpha-Cleavage: The most characteristic fragmentation for primary amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a prominent base peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ ion.[5][6]
Reactivity and Potential Applications in Drug Development
Chemical Reactivity
The primary amine group in 2-Hexyldecan-1-amine is the main site of its chemical reactivity. It can act as a nucleophile and a base. Key reactions include:
-
Salt Formation: Reacts with acids to form ammonium salts, which can have significantly different solubility profiles.
-
Acylation: Reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.
-
Alkylation: Can be alkylated with alkyl halides to form secondary, tertiary, and quaternary amines.
-
Schiff Base Formation: Reacts with aldehydes and ketones to form imines (Schiff bases).
Potential Applications in Drug Formulation and Delivery
The lipophilic nature of the branched alkyl chain combined with the reactive/ionizable primary amine group suggests several potential applications for 2-Hexyldecan-1-amine in the pharmaceutical sciences:
-
Lipid-Based Drug Delivery Systems: As a cationic lipid, 2-Hexyldecan-1-amine could be a component of liposomes or other lipid nanoparticles for the delivery of nucleic acids (gene therapy) or other anionic drugs. The branched chain may influence the packing of the lipid bilayer, potentially affecting the stability and release characteristics of the formulation.
-
Permeation Enhancer: The amphiphilic nature of long-chain amines can allow them to interact with biological membranes, and they have been investigated as permeation enhancers for transdermal and other routes of drug delivery.
-
Prodrug Synthesis: The primary amine can serve as a handle for the attachment of promoieties to create prodrugs with improved properties such as increased lipophilicity for better membrane permeability or altered solubility for controlled release.
-
Synthesis of Bioactive Molecules: 2-Hexyldecan-1-amine can be used as a building block in the synthesis of more complex molecules with potential biological activity. The branched alkyl chain can modulate the lipophilicity and steric properties of the final compound.
The cytotoxicity of alkylamines is a critical consideration, and it has been shown that branched-chain structures can exhibit different toxicity profiles compared to their linear counterparts.[7][8] Therefore, any application in drug development would require thorough toxicological evaluation.
Safety and Handling
2-Hexyldecan-1-amine is classified as a corrosive substance.[1]
-
GHS Hazard Statements:
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2-Hexyldecan-1-amine is a branched-chain primary amine with distinct structural features that suggest its potential utility in various research and development settings, particularly in drug formulation and delivery. While specific experimental data for this compound is scarce, this guide has provided a comprehensive overview of its known properties and predicted characteristics based on established chemical principles and data from analogous molecules. The proposed synthetic routes offer a starting point for its preparation in a laboratory setting. Further research is warranted to fully characterize the physicochemical properties, spectroscopic data, biological activity, and toxicological profile of 2-Hexyldecan-1-amine to unlock its full potential for scientific and pharmaceutical applications.
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